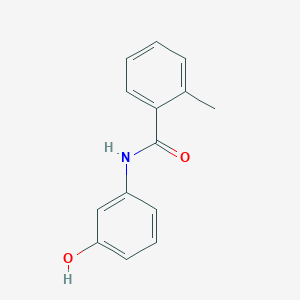
Benzeneethanamine, 2-chloro-beta-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzeneethanamine, 2-chloro-beta-methyl- is an organic compound with the molecular formula C9H12ClN. It is a colorless to pale yellow liquid with a distinctive odor. This compound is known for its lipophilic properties and is used in various chemical syntheses, including the production of dyes, fragrances, and pesticides .
準備方法
Synthetic Routes and Reaction Conditions
One common method for preparing Benzeneethanamine, 2-chloro-beta-methyl- involves the reaction of benzyl cyanide with hydrochloric acid, followed by reduction. The reaction typically proceeds as follows:
- Benzyl cyanide is reacted with hydrochloric acid to form 2-(2-Chlorophenyl)propanenitrile.
- The nitrile is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield Benzeneethanamine, 2-chloro-beta-methyl- .
Industrial Production Methods
In industrial settings, the production of Benzeneethanamine, 2-chloro-beta-methyl- may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include the use of catalytic hydrogenation for the reduction step .
化学反応の分析
Types of Reactions
Benzeneethanamine, 2-chloro-beta-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 2-(2-Chlorophenyl)propan-1-one or 2-(2-Chlorophenyl)propanal.
Reduction: Various secondary and tertiary amines.
Substitution: A wide range of substituted amines and other derivatives.
科学的研究の応用
Benzeneethanamine, 2-chloro-beta-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses and pharmacological properties.
Industry: It is utilized in the production of dyes, fragrances, and pesticides
作用機序
The mechanism of action of Benzeneethanamine, 2-chloro-beta-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
類似化合物との比較
Similar Compounds
Chlorphenamine: An antihistamine with a similar structure but different pharmacological properties.
2-(4-Chlorophenyl)propan-2-amine: A compound with a similar chemical structure but different functional groups and applications
Uniqueness
Benzeneethanamine, 2-chloro-beta-methyl- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its lipophilicity and reactivity make it valuable in various chemical syntheses and industrial applications .
特性
CAS番号 |
67932-61-0 |
|---|---|
分子式 |
C9H12ClN |
分子量 |
169.65 g/mol |
IUPAC名 |
2-(2-chlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12ClN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,6,11H2,1H3 |
InChIキー |
SBSAWWPYDYYBSA-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C1=CC=CC=C1Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














